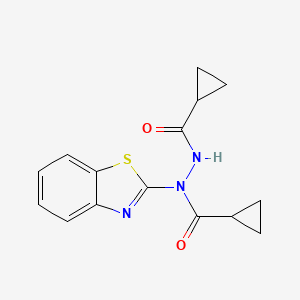

![molecular formula C16H16FNO3 B5588299 3-ethoxy-4-[(3-fluorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5588299.png)

3-ethoxy-4-[(3-fluorobenzyl)oxy]benzaldehyde oxime

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds similar to "3-ethoxy-4-[(3-fluorobenzyl)oxy]benzaldehyde oxime" involves complex reactions between fluoroalkyl-containing 3-oxo esters and aldehydes, resulting in products like 2-benzylidene-3-fluoroacyl-esters or tetrahydropyrans, depending on the reaction conditions (Pryadeina et al., 2002). Another approach involves the visible-light-catalyzed synthesis of 1,3-benzoxazines from oximes, showcasing the versatility of reactions involving oxime functionalities (Qi et al., 2023).

Molecular Structure Analysis

Molecular structure analyses, such as X-ray diffraction, are pivotal in determining the configuration and conformation of complex organic molecules. Studies similar to the structural analysis of "3-ethoxy-4-[(3-fluorobenzyl)oxy]benzaldehyde oxime" have revealed detailed insights into molecular arrangements and bonding patterns, emphasizing the role of such analyses in understanding compound behaviors (Özay et al., 2013).

Chemical Reactions and Properties

The reactivity of "3-ethoxy-4-[(3-fluorobenzyl)oxy]benzaldehyde oxime" can be inferred from studies on similar compounds, where reactions with aldehydes, esterification, and cycloadditions are common. These reactions are influenced by the presence of fluorine atoms and oxime groups, leading to diverse products with unique properties (Ahluwalia et al., 2017).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystal structure are essential for understanding the behavior of chemical compounds under various conditions. The physical properties of compounds structurally related to "3-ethoxy-4-[(3-fluorobenzyl)oxy]benzaldehyde oxime" have been studied through methods like crystallography and spectroscopy, providing insights into their stability and phase behavior (Yeong et al., 2018).

Aplicaciones Científicas De Investigación

Radiosynthesis and Biodistribution

One application involves the radiosynthesis and biodistribution of cyclic RGD peptides conjugated with novel fluorinated aldehyde-containing prosthetic groups, highlighting its use in enhancing imaging techniques such as positron emission tomography (PET). The study demonstrates how the chemical nature of a prosthetic group can influence the overall biodistribution profile of a radiotracer, with implications for improved diagnostic accuracy in medical imaging (Glaser et al., 2008).

Oxidation Reactions

Another application is observed in the oxidation reactions of methoxy substituted benzyl phenyl sulfides, distinguishing between oxidants reacting via single electron transfer and those via direct oxygen atom transfer. This study provides insights into the mechanisms of oxidation reactions, contributing to the field of synthetic chemistry and facilitating the development of more efficient synthetic routes (Lai, C. J. Lepage, & D. G. Lee, 2002).

Organic Synthesis

Research has also explored the reactions of fluoroalkyl-containing 3-oxo esters with aldehydes, leading to the formation of compounds depending on the reaction conditions. This illustrates the compound's role in facilitating diverse organic synthesis pathways, contributing to the development of new chemical entities with potential applications in drug design and material science (Pryadeina et al., 2002).

Catalysis and Functionalization

The compound has been involved in studies on catalysis, such as the Cu(OAc)2-catalyzed remote benzylic C(sp3)–H oxyfunctionalization. This research highlights its application in the functionalization of molecules, revealing its importance in synthetic chemistry for modifying chemical structures and introducing functional groups in a controlled manner (Jiang et al., 2014).

Antimicrobial Activity

Additionally, the synthesis and evaluation of oxime esters derived from 3-ethoxy-4-benzaldehyde oxime for their antifungal and antibacterial activities highlight its relevance in medicinal chemistry. Compounds showing significant antimicrobial activity against various pathogens suggest potential applications in developing new antimicrobial agents (Ahluwalia et al., 2017).

Propiedades

IUPAC Name |

(NE)-N-[[3-ethoxy-4-[(3-fluorophenyl)methoxy]phenyl]methylidene]hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16FNO3/c1-2-20-16-9-12(10-18-19)6-7-15(16)21-11-13-4-3-5-14(17)8-13/h3-10,19H,2,11H2,1H3/b18-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OABILWIWJAJUCM-VCHYOVAHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C=NO)OCC2=CC(=CC=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=C(C=CC(=C1)/C=N/O)OCC2=CC(=CC=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16FNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(NE)-N-[[3-ethoxy-4-[(3-fluorophenyl)methoxy]phenyl]methylidene]hydroxylamine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S*,5R*)-3-[3-(1,3-benzodioxol-5-yl)propanoyl]-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5588230.png)

![3-[(2-chlorobenzyl)thio]-5H-[1,2,4]triazolo[4,3-b][1,2,4]triazole](/img/structure/B5588240.png)

![4-(3-methyl-1H-pyrazol-1-yl)-6-[4-(4-phenylbutanoyl)-1-piperazinyl]pyrimidine](/img/structure/B5588241.png)

![2-(4-methoxyphenoxy)-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B5588269.png)

![ethyl 4-[(2,4-dioxo-2H-chromen-3(4H)-ylidene)methyl]-1-piperazinecarboxylate](/img/structure/B5588273.png)

![1-phenyl-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5588289.png)

![4-{[(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)amino]carbonyl}-2-methoxyphenyl acetate](/img/structure/B5588302.png)

![N-[(1-cyclopentylpiperidin-3-yl)methyl]-1-methyl-N-(2-piperidin-1-ylethyl)-1H-pyrrole-2-carboxamide](/img/structure/B5588305.png)

![5-(3-pyridinyl)-4-[(2-thienylmethylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5588310.png)

![4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 2-furoate](/img/structure/B5588314.png)